2,3,5,6-Tetrafluoropyridine
Overview
Description
2,3,5,6-Tetrafluoropyridine (TFPy) is a fluorinated pyridine derivative that has been the subject of various studies due to its unique chemical properties and potential applications in polymer and materials science, as well as in organic synthesis. The presence of fluorine atoms significantly alters the electronic properties of the pyridine ring, making TFPy an interesting building block for the synthesis of more complex fluorinated structures .
Synthesis Analysis
The synthesis of TFPy and its derivatives has been explored through different methods. One approach involves the polycondensation of silylated spirobisindane with TFPy, leading to the formation of soluble ladder polymers under specific conditions . Nickel complexes have been utilized for the selective synthesis of new tetrafluoropyridines, complementing established methods for accessing fluorinated pyridines . Additionally, TFPy can be prepared by nitrosation of hydrazinopyridine or by treating pentafluoropyridine with sodium azide . Another method includes the oxidation of hydrazinopyridine or the reaction of pentafluoropyridine with sodium iodide to produce 4-iodopyridine derivatives .
Molecular Structure Analysis
The molecular structure of TFPy has been extensively studied using X-ray diffraction and theoretical calculations. Charge density studies have revealed differences in the molecular structure compared to non-substituted pyridine, with a focus on intermolecular interactions such as F⋯F, F⋯C, and F⋯H types . Infrared, Raman, and ultraviolet absorption spectra, along with theoretical calculations, have provided insights into the ground and excited electronic states of TFPy, indicating a slightly puckered structure in the excited state .
Chemical Reactions Analysis
TFPy undergoes various chemical reactions that have been investigated in different studies. It can react with nucleophiles, participate in 1,3-dipolar cycloaddition reactions, and undergo thermal decomposition to form nitrogen and other products . The reactivity of TFPy with N-, O-, and S-containing nucleophiles has been explored, showing selective substitution reactions . Additionally, TFPy derivatives have been synthesized through reactions with potassium fluoride, Raney alloy, and sodium methoxide, leading to the formation of carbaldehydes, carboxylic acids, carboxamides, and carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of TFPy and its derivatives have been characterized through various spectroscopic and computational techniques. Comparative thermodynamic properties, vibrational spectral studies, and analyses of molecular orbitals have been conducted to understand the stability, bond strength, and electronic properties of TFPy derivatives . The electron density isosurface with electrostatic potential has provided information on the size, shape, and charge density distribution of the molecules .
Scientific Research Applications
Application 1: Synthesis of Derivatives
- Summary: 2,3,5,6-Tetrafluoropyridine derivatives are synthesized by reacting pentafluoropyridine with various nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine .
- Methods: The reaction of pentafluoropyridine with malononitrile under basic conditions (K2CO3) in DMF at reflux yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
- Results: These reactions provided 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields .
Application 2: Preparation of Reagents
- Summary: 4-Bromo-2,3,5,6-tetrafluoropyridine is used in the preparation of 2,3,5,6-tetrafluoro-pyridylcadmium or 2,3,5,6-tetrafluoropyridylzinc reagent .
- Results: The resulting reagents can be used in further chemical reactions .
Application 3: Synthesis of Drug-like Systems
- Summary: 2,3,5,6-Tetrafluoropyridine is used in the synthesis of various drug-like systems .
- Results: The resulting systems are highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms .
Application 4: Industrial Production
- Summary: 2,3,5,6-Tetrafluoropyridine can be industrially, safely, and simply produced in high yield by reacting a pentafluoropyridine with an alkali metal borohydride .
- Methods: A pentafluoropyridine is reacted with an alkali metal borohydride (e.g., sodium borohydride, potassium borohydride, or lithium borohydride) preferably in a solvent such as an ethereal solvent, e.g., diethyl ether at 0°C to the refluxing temperature of the pentafluoropyridine .
- Results: This method allows for the synthesis of 2,3,5,6-Tetrafluoropyridine from pentafluoropyridine in one step with high yield .
Application 5: Medicine, Pesticides, Rubber, Dyes
- Summary: 2,3,5,6-Tetrafluoropyridine is widely used in medicine, pesticides, rubber, dyes and other fields .
- Results: Since the 1960s, there have been hundreds of medicines, pesticides, dyes, and some special reagents developed with fluorine-containing aromatic compounds as intermediates .
Application 6: Synthesis of 2-anilino-3,5,6-trifluoroisonicotinonitrile
- Summary: 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (4-cyanotetrafluoropyridine) is used in the preparation of 2-anilino-3,5,6-trifluoroisonicotinonitrile .
- Results: The resulting compound can be used in further chemical reactions .
Application 7: Synthesis of Various Drug-like Systems
- Summary: Pentafluoropyridine, one of the most important perfluoroheteroaromatic compounds, has been used for the synthesis of various drug-like systems .
- Methods: These systems are highly active towards nucleophilic additions owing to the presence of electronegative fluorine atoms and the presence of the nitrogen heteroatom .
- Results: All five fluorine atoms in pentafluoropyridine may be substituted by an appropriate nucleophile .
Application 8: Synthesis of 4-Substituted-2,3,5,6-Tetrafluoropyridine Derivatives
- Summary: Pentafluoropyridine is reacted with a wide range of nucleophiles to produce 4-substituted-2,3,5,6-tetrafluoropyridine derivatives .
- Methods: Reaction of pentafluoropyridine with malononitrile under basic conditions (K2CO3) in DMF at reflux .
- Results: The resulting products are 4-substituted-2,3,5,6-tetrafluoropyridine derivatives .
Safety And Hazards
2,3,5,6-Tetrafluoropyridine is flammable and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . It is also advised to use personal protective equipment and to store it in a well-ventilated place .
Future Directions
properties
IUPAC Name |
2,3,5,6-tetrafluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIPMBCMGVXOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182930 | |
Record name | Pyridine, 2,3,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoropyridine | |
CAS RN |
2875-18-5 | |
Record name | 2,3,5,6-Tetrafluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2875-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3,5,6-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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